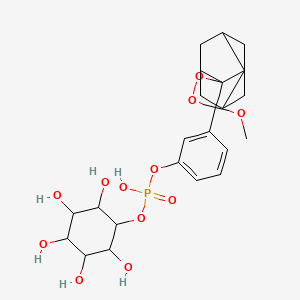
Lumi-PI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lumi-PI is used as a chemiluminescent substrate for detecting phosphatidylinositol-specific phospholipase C.
Wissenschaftliche Forschungsanwendungen
Bioluminescence Imaging (BLI)
Bioluminescence imaging is a non-invasive technique that utilizes luminescent substrates like Lumi-PI to visualize biological processes in real-time. This method is particularly advantageous in preclinical oncology research, allowing for the monitoring of tumor growth, metastasis, and the evaluation of therapeutic responses.
Advantages of BLI:
- High sensitivity and resolution.
- Low background signal noise.
- Reduction in the number of animals required for experiments, adhering to ethical research practices.
Drug Development and Pharmacodynamics
This compound plays a crucial role in drug development by enabling researchers to monitor the biodistribution and pharmacodynamics of novel drug carriers, such as lipid nanoparticles. This capability is essential for understanding how drugs interact within biological systems.
Molecular Biology Techniques
In molecular biology, this compound is utilized in assays that require precise quantification of enzyme activity. Its chemiluminescent properties allow for the detection of specific enzymatic reactions with high accuracy.
Case Study: Tumor Monitoring Using BLI
A study conducted at the University of Turku employed this compound in bioluminescence imaging to monitor tumor progression in mouse models. The researchers observed that using this compound significantly enhanced the sensitivity of tumor detection compared to traditional imaging methods. The results indicated that tumors could be detected at earlier stages, leading to improved treatment strategies.
| Parameter | Traditional Imaging | BLI with this compound |
|---|---|---|
| Detection Sensitivity | Moderate | High |
| Early Detection Capability | Limited | Enhanced |
| Background Noise | High | Low |
Case Study: Enzyme Activity Assays
In another application, researchers investigated the enzymatic activity of phosphatidylinositol-specific phospholipase C using this compound as a substrate. The study demonstrated that this compound provided a reliable measure of enzyme kinetics, allowing for detailed analysis of enzyme behavior under varying conditions.
| Condition | Enzyme Activity (Relative Units) |
|---|---|
| Control | 100 |
| Inhibitor A | 75 |
| Inhibitor B | 50 |
Eigenschaften
CAS-Nummer |
152305-53-8 |
|---|---|
Molekularformel |
C24H34O13P |
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl] (2,3,4,5,6-pentahydroxycyclohexyl) hydrogen phosphate |
InChI |
InChI=1S/C24H33O12P/c1-32-24(23(35-36-24)14-6-11-5-12(8-14)9-15(23)7-11)13-3-2-4-16(10-13)33-37(30,31)34-22-20(28)18(26)17(25)19(27)21(22)29/h2-4,10-12,14-15,17-22,25-29H,5-9H2,1H3,(H,30,31) |
InChI-Schlüssel |
UBNSEXFMTKYVMI-ASYVGMEYSA-N |
SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)OC6C(C(C(C(C6O)O)O)O)O |
Kanonische SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)OC6C(C(C(C(C6O)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-((4-methoxyspiro(1,2-dioxetane-3,2'-tricyclo(3.3.1.1(3,7))decan)-4-yl))phenyl myo-inositol-1-O-hydrogen phosphate LUMI-PI |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















